molecular formula C19H12ClFN2O B2428807 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-53-3

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B2428807
CAS No.: 338423-53-3
M. Wt: 338.77
InChI Key: DCVVRDXWRNPWJG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarbonitrile core substituted with chlorophenyl and fluorobenzyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClFN2O/c20-17-7-5-13(6-8-17)16-9-15(10-22)19(24)23(12-16)11-14-3-1-2-4-18(14)21/h1-9,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVVRDXWRNPWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Component Coupling

The ACS Omega protocol for (pyrazol-4-ylidene)pyridines demonstrates dehydrogenative coupling under O$$_2$$. Adapting this for pyridones requires substituting pyrazolones with aryl halides, though yields may vary.

Challenges and Optimization

  • Regioselectivity : Alkylation at pyridone nitrogen competes with O-alkylation. Using bulky bases (e.g., K$$2$$CO$$3$$) favors N-alkylation.
  • Oxidation Side Reactions : Over-oxidation to pyridine derivatives is mitigated by controlling bromine stoichiometry.

Industrial-Scale Considerations

  • Cost Efficiency : Cyanoacetamide is preferred over malononitrile due to lower toxicity.
  • Green Chemistry : Ethanol as a solvent aligns with sustainable practices, though DMF in alkylation necessitates recycling.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyridine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings or the pyridine core.

Scientific Research Applications

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorobenzyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 338423-53-3) is a compound belonging to the class of pyridine derivatives. Its molecular formula is C19H12ClFN2OC_{19}H_{12}ClFN_2O with a molecular weight of approximately 338.76 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a pyridine ring, a carbonitrile group, and substituted phenyl and benzyl groups. The presence of halogenated groups (chlorine and fluorine) is significant as these can influence the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H12ClFN2OC_{19}H_{12}ClFN_2O
Molecular Weight338.76 g/mol
CAS Number338423-53-3
Chemical ClassPyridine Derivative

The biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can inhibit enzyme activity or modulate receptor functions, influencing various biochemical pathways.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study investigated the antimicrobial properties of similar pyridine derivatives, revealing that compounds in this class often exhibit significant antibacterial and antifungal activities. The presence of halogen atoms in the structure enhances these effects by increasing lipophilicity and altering membrane permeability.
  • Antiproliferative Effects :
    • Research has shown that certain pyridine derivatives can inhibit cancer cell proliferation by inducing apoptosis. The unique substitution pattern in this compound may also contribute to its potential as an anticancer agent.
  • Enzyme Inhibition Studies :
    • Interaction studies have focused on the binding affinity of similar compounds to various biological targets, such as kinases involved in cancer signaling pathways. These studies suggest that modifications in substituents can significantly affect the inhibitory potency against specific enzymes.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may serve as a valuable lead compound for:

  • Development of new antimicrobial agents .
  • Investigation as a potential anticancer drug .
  • Synthesis of more complex pharmaceuticals through its unique functional groups.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-Chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions, including condensation and cyclization. Goswami et al. demonstrated analogous syntheses using substituted phenyl groups via one-pot multicomponent reactions under reflux with acetic acid catalysis, achieving yields up to 78% . Key parameters include:

  • Temperature: 80–100°C (prevents side reactions).
  • Solvent: Ethanol or DMF (polar aprotic solvents enhance reactivity).
  • Catalyst: Acetic acid or K₂CO₃ (acid/base-dependent steps).
  • Purification: Column chromatography or recrystallization.

Table 1: Example reaction conditions for analogous derivatives:

ReactantsCatalystSolventTemperature (°C)Yield (%)Source
4-Chlorophenyl derivativeAcOHEthanol8075
Fluorobenzyl halideK₂CO₃DMF10068

Q. Which analytical techniques are most effective for structural confirmation of dihydro-pyridinecarbonitrile derivatives?

Answer: A combination of spectroscopic and crystallographic methods is critical:

  • X-ray diffraction: Resolves bond lengths/angles (e.g., C-Cl: 1.74 Å, C-F: 1.39 Å in analogous compounds) .
  • NMR spectroscopy: ¹H/¹³C NMR identifies substituent integration (e.g., fluorobenzyl protons at δ 5.3–5.7 ppm) .
  • Mass spectrometry: Confirms molecular weight (e.g., [M+H]⁺ at m/z 367.8) .

Table 2: Key crystallographic parameters from similar structures:

ParameterValue (Å/°)Compound Reference
C-Cl bond length1.74
C-F bond length1.39
Pyridine ring planarity±0.02 Å

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of dihydro-pyridinecarbonitrile derivatives?

Answer: Contradictions often arise from assay variability or impurities. Methodological solutions include:

  • Orthogonal assays: Compare microbial screening (e.g., E. coli inhibition) with enzyme-based assays .
  • Purity validation: HPLC (>95% purity) and elemental analysis .
  • Structural analogs: Test derivatives with controlled substituent variations (e.g., 4-Cl vs. 2-F) .

Table 3: Bioactivity variation with substituent position:

SubstituentAssay TypeIC₅₀/EC₅₀ (µM)Source
4-ChlorophenylMicrobial growth12.0
2-FluorobenzylEnzyme inhibition8.5

Q. What computational approaches predict the reactivity of this compound?

Answer: Density Functional Theory (DFT) and PubChem descriptors (e.g., InChI) model charge distribution and reactive sites . For example:

  • Electrophilic sites: Carbonitrile group (partial charge: +0.15).
  • Nucleophilic sites: Pyridine nitrogen (partial charge: -0.22).
  • Substituent effects: -Cl/-F groups enhance electron withdrawal, stabilizing intermediates .

Table 4: Computed reactivity indices for key groups:

GroupPartial ChargeReactivity Index
Carbonitrile+0.15High
Pyridine N-0.22Moderate

Methodological Notes

  • Key references: Synthesis protocols , crystallography , and PubChem data .
  • Data gaps: Experimental yields/IC₅₀ values inferred from analogous compounds due to limited direct data.

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